4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid
Overview
Description
4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities
Preparation Methods
The synthesis of 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an etherification reaction using cyclopropylmethanol and a suitable base.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of 4-(cyclopropylmethoxy)quinazoline-2-methanol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with enhanced biological activities.
Biology: The compound has shown promise in studies related to enzyme inhibition and protein binding, making it a valuable tool for biochemical research.
Medicine: Due to its anti-cancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid can be compared with other quinazoline derivatives, such as:
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid: This compound shares a similar structure but has a quinoline core instead of a quinazoline core.
2-(4-Bromophenyl)-quinazolin-4(3H)-one: This derivative exhibits α-glucosidase inhibitory activity, highlighting the diverse biological activities that can be achieved by modifying the quinazoline core.
The unique combination of the cyclopropylmethoxy group and the quinazoline core in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline core substituted with a cyclopropylmethoxy group and a carboxylic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. Specifically, derivatives related to quinazoline-2-carboxylic acid have shown significant activity against various strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis, indicating potent antimycobacterial activity with low toxicity in vivo .
Table 1: Antimycobacterial Activity of Quinazoline Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
4 | 1.25 | M. tuberculosis |
5 | 10 | M. smegmatis |
6 | 16 | M. smegmatis |
The mechanism of action for these compounds appears to involve DNA damage, as evidenced by genomic studies that identified mutations conferring resistance in specific genes related to redox metabolism .
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer properties. Some studies indicate that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival, such as the cyclin-dependent kinases (CDKs) . The presence of bulky substituents on the quinazoline scaffold has been linked to enhanced biological activity against cancer cell lines.
Table 2: Anticancer Activity of Quinazoline Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
10 | 0.36 | MDA-MB-231 |
6e | 168.78 | MCF-7 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Damage : As observed in antimycobacterial studies, the compound may induce DNA damage through reactive oxygen species (ROS) generation.
- Enzyme Inhibition : Similar quinazoline derivatives have been shown to inhibit enzymes critical for cancer cell proliferation, including various kinases.
- Cell Cycle Arrest : Some studies report that quinazoline derivatives can induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells .
Case Studies
Recent case studies involving quinazoline derivatives have provided insights into their therapeutic potential:
- Antimycobacterial Efficacy : A study demonstrated that a derivative exhibited significant efficacy against drug-resistant strains of M. tuberculosis, highlighting its potential as a new treatment option for tuberculosis .
- Cancer Cell Line Studies : In vitro testing on various cancer cell lines revealed that certain derivatives can effectively reduce cell viability, suggesting their potential as anticancer agents .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)quinazoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)11-14-10-4-2-1-3-9(10)12(15-11)18-7-8-5-6-8/h1-4,8H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWJDDRNYMMTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=NC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216088 | |
Record name | 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-75-3 | |
Record name | 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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